molecular formula C23H25N7O2 B2946351 6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923393-13-9

6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2946351
CAS RN: 923393-13-9
M. Wt: 431.5
InChI Key: HHIAEWDGEVDRNX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Properties of Mesoionic Compounds

Research on mesoionic compounds, including imidazo[1,2-c]pyrimidine-2,7-diones, has demonstrated their potential in undergoing hydrolytic ring-opening reactions. Such compounds show a preference for existing in specific tautomeric forms and have been explored for their ability to undergo 1,3-dipolar cycloaddition, indicating potential applications in synthetic chemistry and materials science (Coburn & Taylor, 1982).

Pharmacological Evaluation of Derivatives

Derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their pharmacological properties. For instance, certain derivatives have shown potent ligand activity for the 5-HT(1A) receptor and have been investigated for their anxiolytic-like and antidepressant activities in preclinical studies, suggesting potential therapeutic applications (Zagórska et al., 2009).

Structural and Activity Relationships

Further studies have examined the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, identifying compounds with significant affinity for serotoninergic and dopaminergic receptors. These studies suggest the importance of specific structural features for receptor affinity and selectivity, potentially guiding the development of new pharmacological agents (Zagórska et al., 2015).

Luminescence Sensing Applications

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential in luminescence sensing of benzaldehyde and related compounds. Such materials could be applied in chemical sensing and environmental monitoring due to their selective sensitivity (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

Safety and hazards of imidazole compounds can vary widely depending on their specific structures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-16-5-7-18(8-6-16)14-30-21(31)19-20(26(3)23(30)32)25-22-28(17(2)13-29(19)22)11-4-10-27-12-9-24-15-27/h5-9,12-13,15H,4,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIAEWDGEVDRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN5C=CN=C5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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